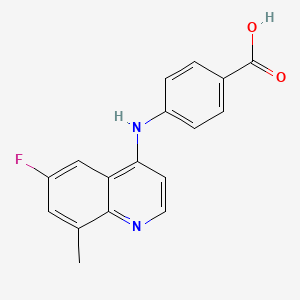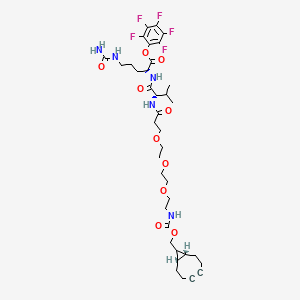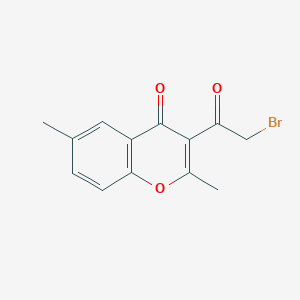
3-(Bromoacetyl)-2,6-dimethyl-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromoacetyl)-2,6-dimethyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of naturally occurring compounds synthesized by numerous plant species as well as by some bacteria and fungi. They are known for their diverse biological activities, including anti-microbial, anti-inflammatory, analgesic, anti-oxidant, antimalarial, anticancer, anti-tuberculosis, and anti-HIV properties .
Métodos De Preparación
The synthesis of 3-(2-bromoacetyl)-2,6-dimethyl-4H-chromen-4-one typically involves the condensation of salicylaldehyde and ethyl acetoacetate catalyzed by piperidine, followed by bromination . This method is efficient and yields the desired compound in good purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Análisis De Reacciones Químicas
3-(2-Bromoacetyl)-2,6-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds such as thiophenes, thiazoles, pyrazoles, pyrans, and pyridines.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction under appropriate conditions to form different products.
Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed from these reactions are often heterocyclic compounds with potential biological activities .
Aplicaciones Científicas De Investigación
3-(2-Bromoacetyl)-2,6-dimethyl-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicine: It shows potential as an anticancer agent due to its cytotoxic properties.
Industry: It is used in the synthesis of dyes and other industrially significant compounds.
Mecanismo De Acción
The mechanism of action of 3-(2-bromoacetyl)-2,6-dimethyl-4H-chromen-4-one involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to interfere with cellular processes, leading to cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation, but it is known to exhibit significant cytotoxic activity .
Comparación Con Compuestos Similares
3-(2-Bromoacetyl)-2,6-dimethyl-4H-chromen-4-one is unique due to its specific structure and the presence of the bromoacetyl group. Similar compounds include other bromoacetyl derivatives of coumarins, such as 3-(2-bromoacetyl)-2H-chromen-2-one. These compounds also exhibit diverse biological activities and are used in the synthesis of various heterocyclic compounds .
Propiedades
Número CAS |
117134-82-4 |
|---|---|
Fórmula molecular |
C13H11BrO3 |
Peso molecular |
295.13 g/mol |
Nombre IUPAC |
3-(2-bromoacetyl)-2,6-dimethylchromen-4-one |
InChI |
InChI=1S/C13H11BrO3/c1-7-3-4-11-9(5-7)13(16)12(8(2)17-11)10(15)6-14/h3-5H,6H2,1-2H3 |
Clave InChI |
GALPEPYVIVZVSG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=C(C2=O)C(=O)CBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,4-Dimethoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B11832034.png)
![1-[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11832044.png)
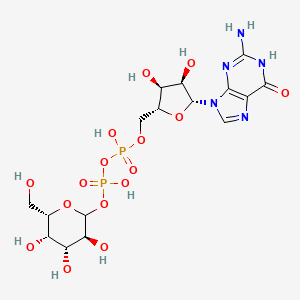

![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethyl]pentanamide;chloride](/img/structure/B11832061.png)


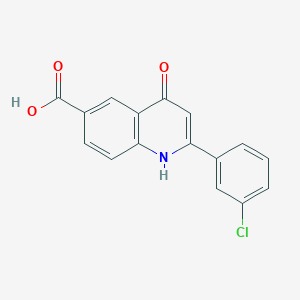
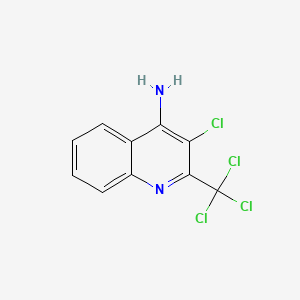
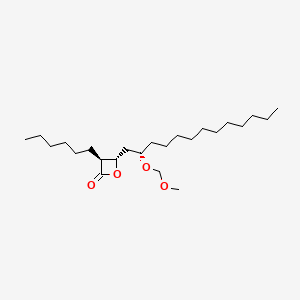
![3H-Cyclopenta[b]benzofuran, 5,7-dibromo-3a,8b-dihydro-, (3aR,8bR)-rel-](/img/structure/B11832083.png)
